3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride

Description

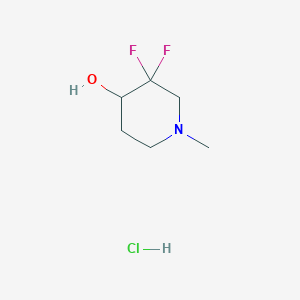

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position of the piperidine ring, a methyl group at the 1-position, and a hydroxyl group at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. The stereochemistry of the compound (e.g., (R)- and (S)-enantiomers) is critical for its biological activity, as highlighted by enantiomer-specific entries in synthetic catalogs .

Properties

IUPAC Name |

3,3-difluoro-1-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c1-9-3-2-5(10)6(7,8)4-9;/h5,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJYAGLSSPAZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 3,3-difluoro-1-methylpiperidin-4-one.

Reduction: Formation of 3,3-difluoro-1-methylpiperidine.

Substitution: Formation of 3,3-dihalo-1-methylpiperidin-4-ol derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 3,3-difluoro-1-methylpiperidin-4-ol hydrochloride is in oncology. Research indicates that this compound can act as a protein kinase inhibitor, specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR2) . This receptor is often overexpressed in various cancers, including gliomas and other central nervous system tumors. The ability of this compound to cross the blood-brain barrier enhances its potential for treating brain cancers effectively .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as senile dementia and schizophrenia. Its action as an inhibitor of specific kinases involved in neuronal signaling pathways suggests that it may help modulate conditions associated with abnormal protein kinase activity .

Antidepressant Effects

Another area of interest is the role of this compound as a selective antagonist of the NR2B subtype of NMDA receptors. This application is particularly relevant in developing treatments for depression and other mood disorders . The modulation of NMDA receptors is known to influence synaptic plasticity and mood regulation.

Table 1: Summary of Research Findings on this compound

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound indicates favorable properties such as low efflux rates and good bioavailability, which are critical for effective drug development . The structural features that enhance its ability to penetrate biological membranes are particularly valuable for therapeutic applications targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator in biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, further influencing its activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | Key Structural Features | Similarity Score* | Melting Point (°C) | Pharmacological Notes |

|---|---|---|---|---|

| 3,3-Difluoro-1-methylpiperidin-4-ol HCl | 3,3-difluoro, 1-methyl, 4-OH, piperidine | Reference | Not reported | Potential CNS/antihistaminic |

| 3-Methylpiperidin-4-ol hydrochloride | 1-methyl, 4-OH, no fluorine | 0.93 | Not reported | Intermediate in drug synthesis |

| 4,4-Difluoropiperidine hydrochloride | 4,4-difluoro, no hydroxyl/methyl | 0.83 | Not reported | Fluorinated building block |

| 3,3-Difluoropyrrolidine hydrochloride | 5-membered ring, 3,3-difluoro | 0.69 | Not reported | Bioisostere for piperidines |

| Diphenylpyraline hydrochloride | 1-methyl, 4-O-diphenylmethoxy | Structural analog | 122–124 | Antihistaminic agent |

*Similarity scores based on Tanimoto coefficients or structural overlap from –11, 13.

Key Differences and Implications

Fluorine Substitution: The 3,3-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., 3-Methylpiperidin-4-ol hydrochloride) and mono-fluorinated derivatives (e.g., 4-Fluoropiperidine hydrochloride).

Ring Size and Functional Groups :

- Compared to 3,3-Difluoropyrrolidine hydrochloride (5-membered ring), the 6-membered piperidine ring in the target compound offers distinct conformational flexibility, which may influence pharmacokinetic profiles .

- The hydroxyl group at the 4-position is absent in 4,4-Difluoropiperidine hydrochloride, suggesting divergent reactivity and solubility profiles .

Pharmacological Potential: While diphenylpyraline hydrochloride (a structural analog with a diphenylmethoxy group) is explicitly antihistaminic , the target compound’s difluoro and hydroxyl groups may redirect its therapeutic utility toward central nervous system (CNS) disorders or enzyme inhibition.

Biological Activity

3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride is an intriguing compound in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₅H₈ClF₂N₃O and a molecular weight of approximately 151.15 g/mol. Its structure includes:

- Two fluorine atoms at the 3-position of the piperidine ring.

- A hydroxyl group at the 4-position.

- A methyl group at the 1-position.

These modifications contribute to its potential biological activity by enhancing lipophilicity and receptor binding affinity.

The mechanism of action for this compound involves:

- Interaction with specific molecular targets , such as enzymes or receptors, where the fluorine atoms increase binding affinity and stability.

- Hydrogen bond formation through the hydroxyl group, which may influence its activity in biochemical pathways. This interaction is crucial for its role as an enzyme inhibitor or receptor modulator.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes, which is essential for drug development. Its structural similarity to biologically active molecules makes it a candidate for further exploration in enzyme inhibition studies.

2. Receptor Binding

Due to its unique chemical structure, it may interact with various receptors, influencing physiological responses. Research indicates that compounds with similar structures often show significant receptor binding capabilities, suggesting potential therapeutic applications .

Table: Comparison of Biological Activities

Case Study: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was tested against several target enzymes. The results indicated that the compound could effectively inhibit enzyme activity at specific concentrations, highlighting its potential as a therapeutic agent.

Case Study: Receptor Interaction

Research into receptor interactions revealed that this compound might act as a modulator for certain receptors involved in metabolic pathways. Further investigations are necessary to elucidate the precise mechanisms and therapeutic implications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,3-Difluoro-1-methylpiperidin-4-ol hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH/EN 166-certified safety goggles to prevent skin/eye contact. Inspect gloves for compatibility with polar solvents .

- Ventilation : Ensure fume hoods or local exhaust systems are operational to avoid inhalation of aerosols/dust .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from ignition sources. Monitor for moisture ingress to prevent decomposition .

- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid flushing into drains .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to verify substitution patterns (e.g., 3,3-difluoro groups) and methyl-piperidinyl conformation. Compare chemical shifts with analogous fluorinated piperidines (e.g., 3-Fluoro-4-piperidinone hydrochloride in ) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection at 210–220 nm. Monitor for tautomeric by-products (e.g., enol-oxo forms, as seen in ) .

- Melting Point Analysis : Compare observed mp (e.g., 161–165°C for similar compounds) with literature values to detect impurities .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield of this compound while minimizing by-product formation?

- Methodological Answer :

- Solvent Selection : Use dioxane or THF for fluorination steps, as these solvents stabilize intermediates (e.g., used dioxane for analogous pyridazinone synthesis) .

- Base Optimization : Test KOH or NaH to deprotonate intermediates; adjust stoichiometry (e.g., 13.4 mmol KOH per 1 mmol substrate in ) to suppress side reactions .

- Temperature Control : Maintain reactions at 0–5°C during fluorination to reduce racemization or over-fluorination. Monitor via TLC or in-line IR .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated piperidine derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine C NMR and X-ray crystallography to resolve stereochemical ambiguities (e.g., used LC/MS and H NMR for a fluorophenyl-piperidine derivative) .

- Computational Modeling : Perform DFT calculations to predict F NMR shifts and compare with experimental data (e.g., references NIST data for structural validation) .

- Isotopic Labeling : Introduce F or H labels to track fluorine positioning and confirm regioselectivity .

Q. What experimental approaches are recommended for analyzing the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks (as done for Anlotinib in ) .

- Plasma Stability Studies : Monitor degradation in rat plasma at 37°C; use stabilizers (e.g., EDTA) to prevent enzymatic hydrolysis .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the tautomeric equilibria of this compound in solution?

- Methodological Answer :

- Variable Temperature NMR : Acquire H NMR spectra from −40°C to 25°C in DMSO-d6 to observe shifts indicative of enol-oxo tautomerism (cf. ) .

- pH-Dependent Studies : Use buffer solutions (pH 3–10) and track UV-Vis absorption changes at 250–300 nm .

- Computational pKa Prediction : Apply MarvinSketch or ACD/Labs to estimate tautomer stability across pH ranges .

Q. What methodologies are suitable for evaluating the receptor-binding affinity of fluorinated piperidine derivatives like this compound?

- Methodological Answer :

- Radioligand Displacement Assays : Use H-labeled ligands (e.g., serotonin or dopamine receptors) to measure IC50 values .

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips and quantify binding kinetics (kon/koff) .

- Molecular Docking : Simulate binding poses using AutoDock Vina and compare with SAR data from analogous compounds (e.g., ’s SSRI study) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.